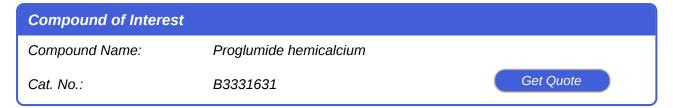


Proglumide Hemicalcium and Its Analogs: A Comparative Guide to Efficacy in Cancer Models

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For Researchers, Scientists, and Drug Development Professionals

Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, and its analogs have emerged as promising therapeutic agents in oncology. Their mechanism of action, primarily centered on the antagonism of CCK receptors, particularly the cholecystokinin-B receptor (CCK-BR), offers a targeted approach to inhibit cancer cell growth and modulate the tumor microenvironment. This guide provides a comparative analysis of the efficacy of **Proglumide hemicalcium** and its key analogs in various cancer models, supported by experimental data and detailed methodologies.

Comparative Efficacy Data

The following table summarizes the quantitative data on the efficacy of Proglumide and its analogs from preclinical studies in different cancer models. While direct head-to-head comparative studies are limited, this compilation provides insights into their relative performance.



Compound	Cancer Model	Key Efficacy Data	Reference
Proglumide	Pancreatic Cancer (Murine Model)	- Monotherapy slowed tumor growth by 59.4% compared to control (p < 0.005) Combination with gemcitabine reduced tumor growth by 70% (p < 0.005) Decreased intratumoral fibrosis significantly (p < 0.0001) Increased intratumoral CD8+ T-cells.	[1]
Proglumide	Hepatocellular Carcinoma (Murine Syngeneic Model)	- Monotherapy was as effective as PD-1 antibody in inhibiting tumor growth Combination with PD-1 antibody resulted in significantly lower tumor volumes and 100% survival at 4 weeks Increased the number of intratumoral CD8+ T-cells.	[2]
Proglumide	Colon Cancer (MC-26 Murine Model)	- Significantly smaller mean tumor area in Proglumide-treated mice on days 11, 14, 17, and 21 compared to control Significantly prolonged survival of	[3]

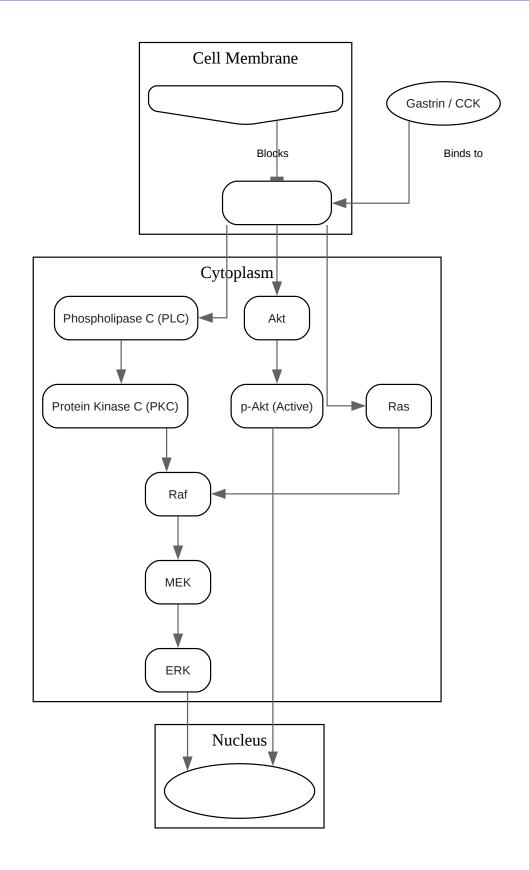


		treated mice Lower mean tumor weight, DNA, and RNA content in the treated group.	
Lorglumide	Guinea Pig Ileum (Functional Assay)	- Apparent pKB value of 7.43 ± 0.20 for antagonizing CCK-octapeptide induced contraction.	[4]
Loxiglumide	Guinea Pig Ileum (Functional Assay)	- Apparent pKB value of 6.67 ± 0.12 for antagonizing CCK-octapeptide induced contraction.	[4]
Devazepide	Guinea Pig Ileum (Functional Assay)	- Apparent pKB value of 10.61 ± 0.61 for antagonizing CCK-octapeptide induced contraction, indicating high potency.	[4]
Nastorazepide (Z-360)	Gastrointestinal Cancer Models	- Antiproliferative effects demonstrated.	[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Proglumide and its analogs, as well as a typical experimental workflow for evaluating their efficacy.

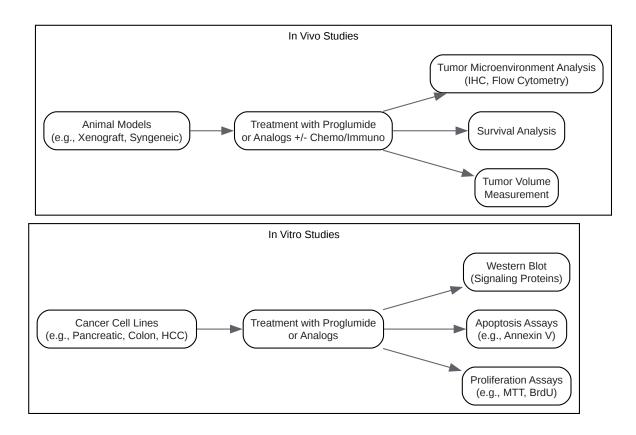




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Caption: CCK-B Receptor Signaling Pathway Inhibition by Proglumide.





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Caption: Preclinical Experimental Workflow for Efficacy Evaluation.

Detailed Experimental Protocols

Below are representative experimental methodologies for key assays used to evaluate the efficacy of Proglumide and its analogs.

In Vitro Cell Proliferation Assay (MTT Assay)

• Cell Seeding: Cancer cells (e.g., PANC-1, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.



- Treatment: Cells are treated with varying concentrations of Proglumide or its analogs for 24,
 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
- MTT Addition: After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Model

- Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with 1 x 10⁶ cancer cells suspended in 100 μL of Matrigel.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment and control groups.
- Treatment Administration: Proglumide or its analogs are administered daily via oral gavage
 or intraperitoneal injection at a predetermined dose (e.g., 250 mg/kg). The control group
 receives the vehicle. In combination studies, chemotherapy (e.g., gemcitabine) or
 immunotherapy is administered according to its established protocol.
- Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.
- Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).

Immunohistochemistry (IHC) for CD8+ T-cell Infiltration

 \bullet Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 $\mu m)$ are deparaffinized and rehydrated.



- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
- Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and nonspecific binding is blocked with a protein block solution.
- Primary Antibody Incubation: Sections are incubated with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.
- Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
- Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
- Image Analysis: The number of CD8+ T-cells is quantified by counting positive cells in multiple high-power fields per tumor section.

Conclusion

Proglumide hemicalcium and its analogs demonstrate significant potential as anticancer agents, both as monotherapies and in combination with existing treatments like chemotherapy and immunotherapy. Their ability to not only directly inhibit cancer cell proliferation but also to beneficially modulate the tumor microenvironment by reducing fibrosis and enhancing antitumor immunity is a key advantage. While Proglumide has shown promising preclinical and early clinical results, further head-to-head studies of its more potent analogs are warranted to identify the most effective candidates for clinical development. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this exciting field of oncology drug discovery.

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